氘铁血红素

描述

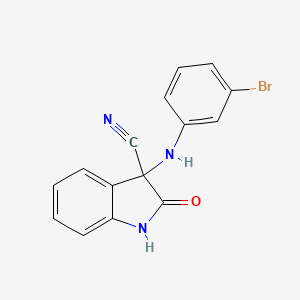

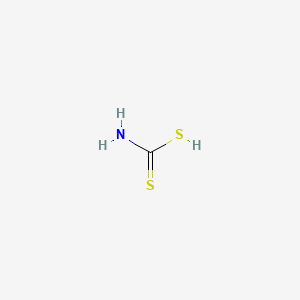

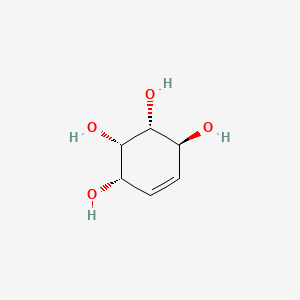

Deuteroferriheme (dfh) is an iron(III) complex of deuteroporphyrin(IX), functioning as a functional analogue of selected peroxidase enzymes. It has been studied extensively for its role in various chemical reactions and its structural properties.

Synthesis Analysis

Deuteroferriheme is synthesized as an iron(III) complex. The process involves the reaction of dfh with O atom donor oxidizing agents like OCl−, ClO2−, and peroxoacids, leading to the formation of oxidized forms of heme. This synthesis can be observed through spectrophotometric techniques, tracking the recovery of optical density in the heme spectrum (Rodriguez et al., 1990).

Molecular Structure Analysis

The molecular structure of dfh, similar to other iron-porphyrin complexes, involves coordination of iron with nitrogen atoms of the porphyrin ring. This structure is crucial in mimicking the activity of peroxidase enzymes. Detailed structural analyses often require methods like electron diffraction or neutron diffraction.

Chemical Reactions and Properties

Deuteroferriheme catalyzes various chemical reactions, including the chlorination of organic compounds. It's known for its peroxidase-like activities, where it forms deuteroferriheme-peroxide compounds that are analogous to peroxidase compound I (Wilson et al., 1983). These activities are pivotal in understanding the enzymatic mechanisms of peroxidases.

Physical Properties Analysis

Physical properties like bond lengths and angles can be significantly influenced by deuteration. Studies on similar deuterated compounds indicate changes in crystal structures and physical properties due to deuteration (Bartell & Higginbotham, 1965).

Chemical Properties Analysis

The chemical properties of dfh, particularly its reactivity and catalytic abilities, have been a subject of interest. For example, it catalyzes the oxidation and chlorination reactions through mechanisms involving the formation of peroxidatic intermediates and subsequent decomposition (Jones et al., 1982).

科学研究应用

消光系数和氧化还原过程

氘铁血红素 (DFH) 在了解过氧化物酶酶化合物的氧化还原过程中起着至关重要的作用。Woo 等人(1992 年)测定了过氧化物酶酶化合物 I 和 II 的 DFH 类似物的摩尔消光系数。这包括根据氧化后 DFH 双相再生的停流分光光度法研究中获得的吸光度数据计算消光系数 (Woo et al., 1992)。同样,Rodriguez 等人(1990 年)研究了过氧化物酶酶中间体的 DFH 类似物分解的机制。他们的研究提供了对通过与各种氧化剂反应产生的氧化形式自发再生 DFH 的见解 (Rodriguez et al., 1990).

氢过氧化物酶活性

Jones 等人(1977 年)探讨了铁血红素的氢过氧化物酶活性。通过使 DFH 与过氧酸反应,他们形成了氘铁血红素-过氧化物化合物 (DPC),该化合物与 DFH 与 H2O2 反应形成的物质非常相似。这些研究表明 DPC 可能参与铁血红素的过氧化氢酶作用 (Jones et al., 1977).

血红蛋白酶建模

DFH 的铁 (III) 络合物是选定过氧化物酶的官能类似物。Wilson 等人(1983 年)证明了 DFH 在亚氯酸钠氯化单氯二甲酮中的催化能力,提供了对活性氯化剂和血红素复杂依赖性的见解 (Wilson et al., 1983).

氘的工业和科学应用

除了 DFH,氘在各个行业和科学研究中也发挥着关键作用。Kim 等人(2017 年)报道了一种使用金属有机框架 (MOF) 的氢同位素分离系统,证明了氘在同位素示踪和聚变反应的能源中的重要性 (Kim et al., 2017).

氘铁血红素在动力学和催化中的作用

Jones 等人(1982 年)通过酚还原 DFH 衍生物的动力学研究了铁 (III)-卟啉的过氧化物酶样活性。这项研究有助于理解催化活性和酚取代基对还原速率常数的影响 (Jones et al., 1982).

属性

IUPAC Name |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFTGOXJCCKJD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroferriheme | |

CAS RN |

21007-21-6 | |

| Record name | Deuterohemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)

![3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol](/img/structure/B1228399.png)

![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)

![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)

![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)